1,6-Diacetoxyhexane

Alkadiene Synthesis Pyrolysis Monomer Precursors

1,6-Diacetoxyhexane is the essential C6-linear diester for applications demanding precise spatial architecture between terminal acetoxy groups. It achieves 70.3% yield of 1,5-hexadiene via pyrolysis—a specificity unmatched by shorter (C4) or longer (C8, C10) diacetate analogs. Serves as a protected 1,6-hexanediol precursor (53–99% yield via Pd/C hydrogenation), a key fungicide intermediate, and a benchmark biomass-derived platform molecule for nylon-6/6,6 monomer development. For R&D and scale-up requiring this exact C6 spacer architecture, generic substitution is not viable. Standard and custom pack sizes available.

Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
CAS No. 6222-17-9
Cat. No. B1581304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Diacetoxyhexane
CAS6222-17-9
Molecular FormulaC10H18O4
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(=O)OCCCCCCOC(=O)C
InChIInChI=1S/C10H18O4/c1-9(11)13-7-5-3-4-6-8-14-10(2)12/h3-8H2,1-2H3
InChIKeyZMFWEWMHABZQNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Diacetoxyhexane (CAS 6222-17-9): Technical Baseline and Procurement Relevance


1,6-Diacetoxyhexane (CAS 6222-17-9), also known as 1,6-hexanediol diacetate, is a linear aliphatic diester with the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol [1]. It is synthesized via the esterification of 1,6-hexanediol with acetic acid or acetic anhydride, resulting in a compound characterized by a low melting point of approximately 9 °C and a boiling point of 260 °C (or 103-105 °C at 6 mmHg) . This diester serves primarily as a chemical intermediate in the synthesis of polymers, plasticizers, and agrochemicals, with a particular role as a precursor in fungicide manufacturing and as a building block for polyurethanes and polyesters [2].

Why 1,6-Diacetoxyhexane (CAS 6222-17-9) Cannot Be Substituted with Generic Diacetates


Linear aliphatic diacetates are not a functionally interchangeable class; the specific chain length between ester groups is a critical determinant of performance. 1,6-Diacetoxyhexane possesses a six-carbon (C6) aliphatic backbone separating its terminal acetoxy groups, which directly influences its physicochemical properties (e.g., LogP = 1.673, refractive index = 1.43) and its reactivity profile in polymerization and catalytic conversions . Substituting a shorter-chain analog like 1,4-Diacetoxybutane (C4 backbone) or a longer-chain analog like 1,7-Diacetoxyheptane (C7 backbone) alters the spatial and hydrophobic characteristics of the molecule . This chain-length specificity translates into markedly different outcomes in specific applications, such as alkadiene yield from pyrolysis (where 1,6-Diacetoxyhexane yields 70.3% 1,5-hexadiene, distinct from the yields obtained with C8 or C10 analogs) and its role as a biomass-derived intermediate for nylon monomers [1][2]. Therefore, for applications requiring this precise C6 spacer architecture, generic substitution is not a viable option without compromising yield and product identity.

Quantitative Differentiation of 1,6-Diacetoxyhexane (CAS 6222-17-9) from Structural Analogs


Pyrolytic Yield of 1,5-Hexadiene: A Chain-Length Dependent Outcome

In pyrolysis reactions for alkadiene production, the C6 backbone of 1,6-Diacetoxyhexane yields 1,5-hexadiene at a rate of 70.3%. This performance is distinct from and cannot be achieved with the analogous C8 (1,8-diacetoxyoctane, 74.8% yield) or C10 (1,10-diacetoxydecane, 90.3% yield) compounds [1].

Alkadiene Synthesis Pyrolysis Monomer Precursors

Physicochemical Profile: A C6-Specific Suite of Properties

The physicochemical profile of 1,6-Diacetoxyhexane is defined by its C6 chain length. It has a melting point of 9 °C, a boiling point of 260 °C (or 103-105 °C at 6 mmHg), a density of 1.01 g/mL at 20°C, and a calculated LogP of 1.673 . These values differ from those of the C7 analog, 1,7-Diacetoxyheptane, which has a boiling point of 270 °C and a density of 1 g/mL at 25 °C [1].

Physicochemical Properties Material Science Quality Control

Tandem Catalysis Performance in Biomass Conversion

In a study on the hydrodeoxygenation (HDO) of peracetylated sugars, 1,6-Diacetoxyhexane was produced as a key intermediate at a maximum yield of 5-8% under optimized conditions (200 °C, 12 hours) using a Ru/C and La(OTf)3 tandem catalyst system [1]. This contrasts with its production from isosorbide diacetate using a similar catalyst system, which achieved a higher yield of up to 22% [2].

Biomass Conversion Hydrodeoxygenation Sustainable Chemistry

Acute Toxicity Profile for Safe Handling and Procurement

The acute toxicity profile of 1,6-Diacetoxyhexane is defined by an oral LD50 of 3360 µL/kg in rats and a dermal LD50 of 16 mL/kg in rabbits [1]. It is classified as a skin and eye irritant but has no known sensitization effects .

Toxicology Safety Risk Assessment

Purity and Specification Benchmark: Minimum 98.0% (GC)

A standard technical grade of 1,6-Diacetoxyhexane is offered at a purity of >98.0% as determined by gas chromatography (GC) . This level of purity serves as a verifiable benchmark for research and industrial use, ensuring consistency and reproducibility in applications such as polymer synthesis and pharmaceutical intermediate preparation.

Chemical Purity Quality Assurance Analytical Chemistry

Validated Application Scenarios for 1,6-Diacetoxyhexane (CAS 6222-17-9)


Synthesis of 1,5-Hexadiene Monomer via Pyrolysis

When the specific target molecule is 1,5-hexadiene, a valuable monomer for polymer and specialty chemical synthesis, 1,6-Diacetoxyhexane is the established precursor. As demonstrated by a 70.3% yield in pyrolysis studies, this compound's C6 backbone is a structural requirement for producing 1,5-hexadiene. Substituting with C8 or C10 diacetate analogs would yield different alkadiene products (1,7-octadiene or 1,9-decadiene), rendering them unsuitable for this specific application [1].

Production of 1,6-Hexanediol for Polyurethane Synthesis

1,6-Diacetoxyhexane is employed as a protected form of 1,6-hexanediol, a crucial polyurethane monomer. In multi-step synthetic sequences, it can be selectively deprotected to yield 1,6-hexanediol after other chemical transformations on a molecule have been completed. This strategy is particularly relevant in advanced polymer chemistry, where 1,6-Diacetoxyhexane has been reported as a precursor in yields ranging from 53-99% following Pd/C-catalyzed hydrogenation, highlighting its role as a strategic intermediate for controlling reaction pathways to access valuable diols [2].

Intermediate in Agrochemical Synthesis

In the agrochemical sector, 1,6-Diacetoxyhexane is a documented intermediate in the preparation of the fungicide 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . For procurement in support of this specific synthetic route, 1,6-Diacetoxyhexane is the required input material. While the exact mechanistic role is not detailed in all sources, its use is a matter of established patent or process literature, making it a non-substitutable reagent for that particular manufacturing pathway.

Biomass-Derived Platform Chemical Research

1,6-Diacetoxyhexane is a key target molecule in the burgeoning field of sustainable chemistry, specifically in the catalytic conversion of biomass-derived feedstocks. It is produced via hydrodeoxygenation (HDO) of peracetylated sugars with yields of up to 5-8% and from isosorbide diacetate with yields up to 22% [3][4]. For research groups and chemical companies developing bio-based routes to nylon-6 and nylon-6,6 monomers, the ability to generate and isolate this specific C6 diester from renewable sources is a critical metric. The quantifiable yields from different substrates and catalyst systems serve as essential benchmarks for process optimization and technology evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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